Venadaparib

Overview

Description

Venadaparib (IDX-1197/NOV140101) is a next-generation, selective PARP-1/2 inhibitor developed by Idience Co., Ltd. It exhibits potent anticancer activity by trapping PARP enzymes on damaged DNA, preventing repair of single-strand breaks (SSBs) and promoting synthetic lethality in homologous recombination repair (HRR)-deficient cancers, such as BRCA-mutated tumors . Preclinical studies demonstrate its superior tumor penetration, prolonged PARP inhibition (>90% for 24 hours), and a wider safety margin compared to earlier PARP inhibitors like Olaparib . This compound is currently in phase Ib/IIa trials for advanced solid tumors and gastric cancer (NCT04174716, NCT04725994) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of venadaparib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices to ensure consistency and quality. The process includes large-scale synthesis, purification, and formulation steps. Advanced techniques such as liquid chromatography and mass spectrometry are employed to monitor the quality and purity of the final product .

Chemical Reactions Analysis

Enzymatic Interactions

Venadaparib selectively inhibits PARP-1/2 with minimal off-target effects :

Table 1: Enzymatic Selectivity (IC50_{50}50

Values)

| Enzyme | This compound (nmol/L) | Olaparib (nmol/L) |

|---|---|---|

| PARP-1 | 0.8 | 0.6 |

| PARP-2 | 3 | 0.5 |

| PARP-3 | ~780 | 14 |

| TNKS-1 | >10,000 | N/A |

This compound’s selectivity for PARP-1/2 exceeds other isoforms by >1,000-fold .

PAR Formation and Trapping Activity

This compound disrupts DNA repair via dual mechanisms:

Table 2: PAR Inhibition and Trapping Efficacy (EC50_{50}50

)

| Compound | PAR Formation (nmol/L) | PARP Trapping (nmol/L) |

|---|---|---|

| This compound | 0.5 | 2.2 |

| Talazoparib | 0.7 | 1.9 |

| Olaparib | 0.7 | 7.3 |

| Veliparib | 4.5 | 57.7 |

This compound exhibits balanced PARP inhibition and trapping, outperforming olaparib and veliparib .

Pharmacokinetic Reactivity

-

Metabolism : Rapid absorption (T

= 0.25 hr post-oral dose) and extensive tumor distribution (V

= 5.28 L/kg) .

Experimental Findings

-

Colony formation assays : this compound (0.03–50,000 nmol/L) inhibited growth in BRCA-mutant cell lines (e.g., OVCAR-3, CAPAN-1) with IC

values <10 nmol/L . -

In vivo efficacy : 50 mg/kg oral dosing caused complete tumor regression in 50% of OV_065 PDX models .

Key Insights

This compound’s chemical design optimizes PARP-1/2 binding while minimizing off-target interactions, supported by its high solubility and tumor-specific accumulation. Clinical phase Ib/IIa trials are underway to validate these preclinical findings .

Scientific Research Applications

Introduction to Venadaparib

This compound, also known as IDX-1197 or NOV140101, is a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. This compound has gained attention for its potential applications in oncology, particularly in the treatment of cancers associated with homologous recombination deficiency (HRD), such as ovarian, breast, pancreatic, and prostate cancers. The following sections will detail its scientific research applications, supported by comprehensive data tables and documented case studies.

Efficacy in Cancer Treatment

Recent clinical trials have demonstrated the efficacy of this compound in various cancer types:

- Gastric Cancer : A Phase 1 clinical trial presented at the ASCO GI symposium showed that this compound combined with irinotecan achieved an objective response rate (ORR) of 36.4% and a median progression-free survival (mPFS) of 5.6 months in patients with advanced gastric cancer. Notably, the ORR was as high as 60% in patients with HRD .

- Solid Tumors : this compound has been evaluated in patients with advanced solid tumors who have previously undergone standard-of-care treatments. Initial findings suggest a tolerable safety profile and potential clinical benefits .

Pharmacokinetics and Toxicology

This compound has undergone extensive pharmacokinetic and toxicological evaluations:

- Animal Studies : In Wistar Han rats, this compound was administered at doses ranging from 15 to 60 mg/kg for four weeks. The no-observed-adverse-effect-level (NOAEL) was determined to be 30 mg/kg/day. Significant changes were noted in hematologic parameters at higher doses, but these were reversible after a recovery period .

- Toxicity Profile : Continuous exposure studies indicated that this compound exhibited low toxicity levels across various concentrations tested on human bone marrow-derived stem cells .

Comparative Efficacy

In comparison to existing treatments for gastric cancer, this compound's combination therapy showed superior efficacy:

| Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

|---|---|---|

| This compound + Irinotecan | 36.4% | 5.6 months |

| Lonsurf (Trifluridine/Tipiracil) | 4% | 2 months |

This comparison highlights this compound's potential as a more effective alternative for treating certain cancer types .

Case Study: Advanced Gastric Cancer

In a clinical trial involving 11 evaluable patients with advanced gastric cancer treated with this compound and irinotecan:

- Patient Demographics : Included both HER2-positive and HER2-negative patients.

- Results : The combination therapy resulted in an ORR of 36.4%, significantly outperforming standard treatments.

Case Study: Solid Tumors with HRD

In ongoing studies focusing on solid tumors with HRD mutations:

Mechanism of Action

Venadaparib is compared with other poly (ADP-ribose) polymerase inhibitors such as olaparib, rucaparib, niraparib, talazoparib, and veliparib.

Uniqueness:

Efficacy: this compound has shown superior anticancer effects in homologous recombination-deficient models compared to other inhibitors.

Safety: It has a wider safety margin, making it potentially safer for clinical use.

Physicochemical Properties: this compound exhibits favorable properties, including better solubility and stability

Comparison with Similar Compounds

Comparison with Similar PARP Inhibitors

Efficacy and Potency

Venadaparib outperforms Olaparib in preclinical models:

- BRCA-Mutated Cell Lines : this compound showed 40–440-fold higher antitumor potency than Olaparib .

- Patient-Derived Xenograft (PDX) Models: Tumor growth inhibition rates: 131.0–135.2% (this compound) vs. 118.2% (Olaparib) .

- CAPAN-1 Model : this compound achieved an 82.5% tumor growth inhibition (TGI) at 100 mg/kg, compared to 36.0% for Olaparib .

Table 1: Comparative Efficacy in Preclinical Models

Pharmacokinetics (PK) and Selectivity

- Food/Ethnic Impact : this compound’s PK is unaffected by food or ethnicity, allowing flexible dosing .

- Selectivity : this compound selectively inhibits PARP-1/2 (IC50 <2 nM) with minimal activity against PARP-3/5, reducing off-target toxicity . In contrast, Talazoparib has stronger PARP-trapping activity but higher toxicity .

Table 3: Pharmacokinetic and Selectivity Data

| Parameter | This compound | Olaparib | Niraparib |

|---|---|---|---|

| Half-life (t1/2) | 7–13 hours | 11–14 hours | 36 hours |

| PARP-3 Inhibition | Weak | Moderate | Weak |

| PARP Trapping Efficiency | Comparable to Talazoparib | Lower | Moderate |

Biological Activity

Venadaparib, a novel and selective poly(ADP-ribose) polymerase (PARP) inhibitor, has garnered interest for its potential in treating various cancers, particularly those associated with homologous recombination deficiency (HRD). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in clinical studies, pharmacokinetics, and safety profile.

This compound selectively inhibits PARP-1 and PARP-2 enzymes, which play critical roles in DNA repair mechanisms. By blocking these enzymes, this compound induces synthetic lethality in cancer cells with defective DNA repair pathways, such as those harboring BRCA mutations. The compound has demonstrated a high selectivity for PARP-1 and -2 with IC50 values of 0.8 nmol/L and 3 nmol/L, respectively, indicating its potency compared to other PARP inhibitors like olaparib and talazoparib .

Preclinical Findings

In preclinical models, oral administration of this compound at doses above 12.5 mg/kg significantly reduced tumor growth in patient-derived xenografts (PDX) models. Notably, the drug maintained over 90% inhibition of intratumoral PARP activity for up to 24 hours post-dosing .

Clinical Trials

The first-in-human dose-finding study evaluated the safety and tolerability of this compound monotherapy in patients with advanced solid tumors. Preliminary results indicated promising efficacy signals, even among patients without BRCA mutations .

Table 1: Summary of Clinical Trials Involving this compound

| Study Phase | Population | Treatment | Key Findings |

|---|---|---|---|

| Phase I | Advanced solid tumors | This compound | Confirmed safety; preliminary efficacy signals |

| Phase Ib/IIa | HRD-related mutations | This compound + Irinotecan | Promising outcomes in mGC patients |

| Phase I | Healthy subjects | This compound (80 mg) | Evaluated pharmacokinetics and safety |

Pharmacokinetics

A study assessing the pharmacokinetics (PK) of this compound revealed that systemic exposure was dose-proportional within the range of 2–240 mg/day. The maximum plasma concentration (Cmax) was reached approximately 2 hours post-administration, with a mean elimination half-life ranging from 7 to 13 hours. The study also examined the effects of food and ethnicity on PK parameters, noting variations in absorption rates among different populations .

Safety Profile

This compound has shown a favorable safety profile compared to other PARP inhibitors. In clinical trials, adverse events were manageable and included fatigue, nausea, and decreased appetite. Importantly, the drug exhibited wider therapeutic margins than olaparib, suggesting a potentially improved tolerability for patients undergoing treatment .

Case Studies

Case studies have illustrated the effectiveness of this compound in real-world settings. For instance:

- Case Study 1 : A patient with advanced gastric cancer showed a significant reduction in tumor size after receiving this compound as part of a combination therapy involving irinotecan.

- Case Study 2 : Another patient with HRD-related breast cancer experienced prolonged progression-free survival while on this compound monotherapy.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Venadaparib in inhibiting PARP activity, and how does its selectivity compare to other PARP inhibitors?

this compound selectively inhibits PARP1 (IC50 = 1.4 nM) and PARP2 (IC50 = 1.0 nM) by binding to their catalytic domains, preventing repair of single-strand DNA breaks (SSBs). This leads to accumulation of double-strand breaks (DSBs) and synthetic lethality in homologous recombination repair (HRR)-deficient cells, such as those with BRCA mutations. Unlike talazoparib or olaparib, this compound exhibits negligible activity against PARP3, PARP5A (Tankyrase-1), and other PARP family members, reducing off-target effects .

Q. Which in vitro and in vivo models are most relevant for evaluating this compound's efficacy?

- In vitro: Use HeLa cells to assess PARP1-mediated PARylation inhibition via fluorescence-based assays (EC50 = 0.5 nM). BRCA-mutated cancer cell lines (e.g., ovarian, breast) are ideal for colony formation assays to quantify synthetic lethality .

- In vivo: Patient-derived xenograft (PDX) models with BRCA1/2 mutations or HRR deficiencies are recommended. For example, in BRCA1-mutated ovarian PDX models, this compound (12.5 mg/kg oral dose) achieves >90% tumor PAR inhibition within 24 hours and shows dose-dependent tumor growth suppression, outperforming olaparib in efficacy and safety margins .

Q. How should researchers address solubility and formulation challenges in preclinical studies?

this compound's solubility varies by solvent:

- In vitro: DMSO (199.3 mM) or ethanol (12.3 mM) for stock solutions.

- In vivo: Use formulations like 10% DMSO + 90% corn oil (14.15 mM) or 10% DMSO + 40% PEG300 + 45% saline (12.3 mM). Prepare fresh solutions to avoid precipitation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound's IC50 values across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., enzyme sources, ATP concentrations). To standardize results:

- Validate PARP inhibition using recombinant human PARP1/2 enzymes (BPS Bioscience kits) under identical buffer conditions.

- Cross-reference with cellular PARylation assays (e.g., HeLa cells treated with DNA-damaging agents like hydrogen peroxide) .

Q. How to design a study evaluating this compound's synergy with chemotherapeutics like irinotecan?

- Cell line selection: Use small-cell lung cancer (SCLC) lines with varying DDR (DNA damage response) gene profiles. BRCA-mutated lines show heightened sensitivity.

- Dosing: Combine this compound (10–100 nM) with irinotecan (1–10 µM). Monitor synergy via Chou-Talalay combination indices.

- Mechanistic endpoints: Quantify p-Chk1, p-p53, and apoptosis markers (e.g., cleaved caspase-3) to confirm enhanced DNA damage .

Q. What pharmacokinetic (PK) study designs account for ethnic and dietary variability in this compound exposure?

- Crossover design: Conduct randomized, two-period studies comparing fasted vs. fed states (high-fat meal). Collect serial blood samples over 72 hours post-dose.

- Ethnic cohorts: Include Korean, Caucasian, and Chinese subjects to assess Cmax and AUC differences. Use LC-MS/MS for plasma quantification (LOQ = 5 µg/L).

- Statistical analysis: Apply linear mixed-effects models to estimate geometric mean ratios (GMRs) and 90% confidence intervals for PK parameters .

Q. How does this compound's PARP-trapping activity compare to talazoparib, and what implications does this have for clinical dosing?

this compound exhibits PARP-trapping potency comparable to talazoparib but with a wider therapeutic index. In PARP-trapping assays, this compound stabilizes PARP1-DNA complexes at concentrations ≥10 nM, similar to talazoparib. However, its reduced off-target toxicity (e.g., no inhibition of PARP5A) allows higher tolerated doses in PDX models (up to 240 mg/day in phase 1 trials) .

Q. Data Contradiction and Validation

Q. Why do some studies report minimal efficacy of this compound in non-BRCA-mutated models?

this compound's synthetic lethality is HRR-dependent. In HRR-proficient models, PARP inhibition alone is insufficient to induce apoptosis. Validate HRR status using genomic sequencing (e.g., BRCA1/2, ATM, RAD51) and functional assays (e.g., RAD51 foci formation) before concluding efficacy .

Q. Methodological Resources

Properties

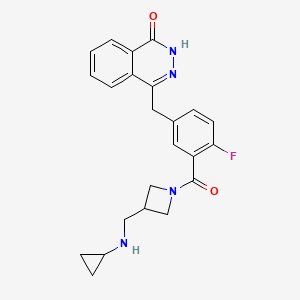

IUPAC Name |

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBQAYKYNYRCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681017-83-3 | |

| Record name | Venadaparib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venadaparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENADAPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.